molecular formula C10H7ClFNO B2815095 4-Chloro-7-fluoro-6-methoxyquinoline CAS No. 25759-94-8

4-Chloro-7-fluoro-6-methoxyquinoline

Cat. No.: B2815095
CAS No.: 25759-94-8
M. Wt: 211.62
InChI Key: VQQKJOIDUVQMPF-UHFFFAOYSA-N
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Description

4-Chloro-7-fluoro-6-methoxyquinoline is a heterocyclic aromatic organic compound It belongs to the quinoline family, which is characterized by a fused ring structure containing a benzene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-fluoro-6-methoxyquinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloro-3-fluoroaniline with methoxyacetyl chloride under basic conditions to form the intermediate, which is then cyclized to yield the desired quinoline derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7-fluoro-6-methoxyquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cross-Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinolines, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives .

Scientific Research Applications

4-Chloro-7-fluoro-6-methoxyquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-7-fluoro-6-methoxyquinoline varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For instance, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression. The compound’s structure allows it to interact with the active sites of these enzymes, blocking their activity and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

    4-Chloro-7-methoxyquinoline: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    7-Fluoro-4-chloroquinoline: Similar structure but without the methoxy group, leading to different physical and chemical properties.

    6-Methoxyquinoline: Lacks both the chlorine and fluorine atoms, resulting in distinct reactivity and applications.

Uniqueness: 4-Chloro-7-fluoro-6-methoxyquinoline is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and potential biological activity. The methoxy group further contributes to its solubility and interaction with biological targets, making it a versatile compound in various research fields .

Properties

IUPAC Name

4-chloro-7-fluoro-6-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO/c1-14-10-4-6-7(11)2-3-13-9(6)5-8(10)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQKJOIDUVQMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25759-94-8
Record name 4-chloro-7-fluoro-6-methoxyquinoline
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